

"physical and chemical properties of S-methyl thioacetate"

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Compound of Interest

Compound Name: Methyl thioacetate

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S-Methyl Thioacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-methyl thioacetate ($\text{CH}_3\text{C}(\text{O})\text{SCH}_3$) is an organosulfur compound belonging to the thioester class of molecules.^[1] It is a colorless to pale yellow liquid with a characteristic sulfurous odor.^{[2][3]} This compound is found naturally in various plants, such as onions (*Allium cepa*) and tomatoes (*Solanum lycopersicum*), and is also a component of the flavor profile of certain foods like cheese and yogurt.^{[4][5]} In industrial applications, it serves as a flavoring agent and a versatile intermediate in organic synthesis.^{[6][7]} Its biological significance is linked to microbial metabolism, particularly in processes involving sulfur-containing compounds.^{[2][8]} This guide provides an in-depth overview of the physical and chemical properties of **S-methyl thioacetate**, along with relevant experimental methodologies.

Physical and Chemical Properties

The fundamental physical and chemical properties of **S-methyl thioacetate** are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₃ H ₆ OS	[4][9][10]
Molecular Weight	90.14 g/mol	[5][9][10]
CAS Number	1534-08-3	[4][9][10]
Appearance	Colorless to pale yellow liquid	[2][11]
Odor	Sulfurous, eggy, cheesy, cabbage-like	[10]
Density	1.013 - 1.024 g/cm ³ at 25 °C	[5][7][12]
Boiling Point	95 - 99 °C at 760 mmHg	[4][6][7]
Melting Point	96 - 97 °C	[5][7]
Flash Point	12 °C (53.6 °F)	[6][9]
Solubility	Soluble in alcohol and oils. Water solubility is estimated to be around 80120 mg/L at 25 °C.	[1][4][13]
Refractive Index (n/D)	1.460 - 1.468 at 20 °C	[4][12][14]
Vapor Pressure	57.9 mmHg at 25 °C (estimated)	[12]

Chemical Reactivity and Stability

S-methyl thioacetate's reactivity is primarily centered around its thioester functional group.[2]

- Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield methanethiol and acetic acid.[8]
- Nucleophilic Substitution: The thioester linkage is susceptible to attack by nucleophiles, making it a useful reagent in organic synthesis for the introduction of the acetylthio group.[3]

- **Stability:** **S-methyl thioacetate** is a flammable liquid and should be stored in a cool, dark, and well-ventilated area.[9][15] It is incompatible with strong oxidizing agents and strong bases.
- **Biological Reactivity:** In biological systems, it is involved in sulfur metabolism and can be enzymatically synthesized from methanethiol and acetic acid.[2][8] It is considered to have no safety concern at current levels of intake when used as a flavouring agent.[4]

Experimental Protocols

Synthesis of S-Methyl Thioacetate

A common method for the synthesis of **S-methyl thioacetate** involves the reaction of an acetylating agent with a methylthiolating agent. One documented method involves the reaction of acetic anhydride with sodium thiomethoxide.[5]

Materials:

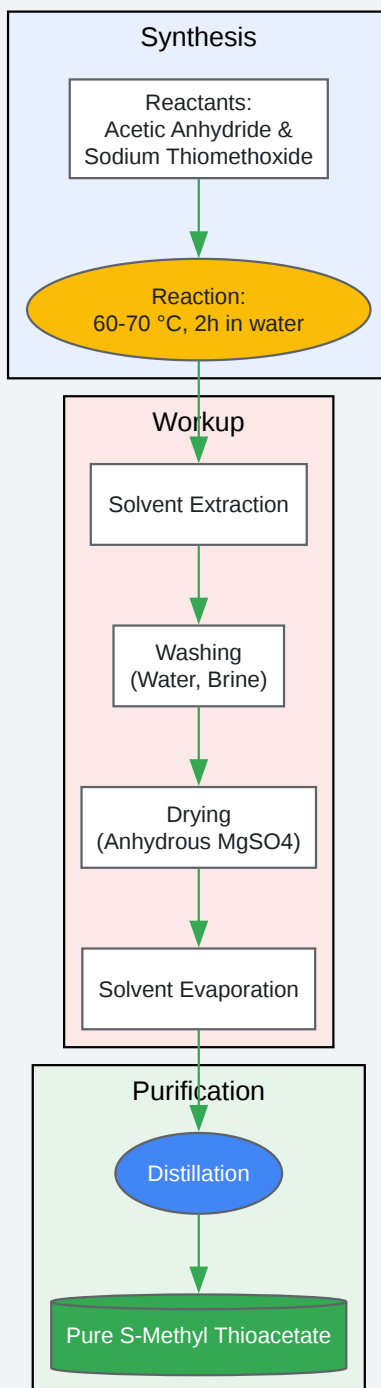
- Acetic anhydride
- Sodium thiomethoxide
- Water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or water bath
- Condenser
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium thiomethoxide in water.
- To this solution, slowly add acetic anhydride.
- Heat the reaction mixture to 60-70 °C and stir for 2 hours.^[5]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with water and then with a saturated brine solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude **S-methyl thioacetate**.
- The crude product can be further purified by distillation.

A generalized workflow for the synthesis and purification is depicted in the diagram below.

Synthesis Workflow of S-Methyl Thioacetate



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Synthesis and Purification Workflow

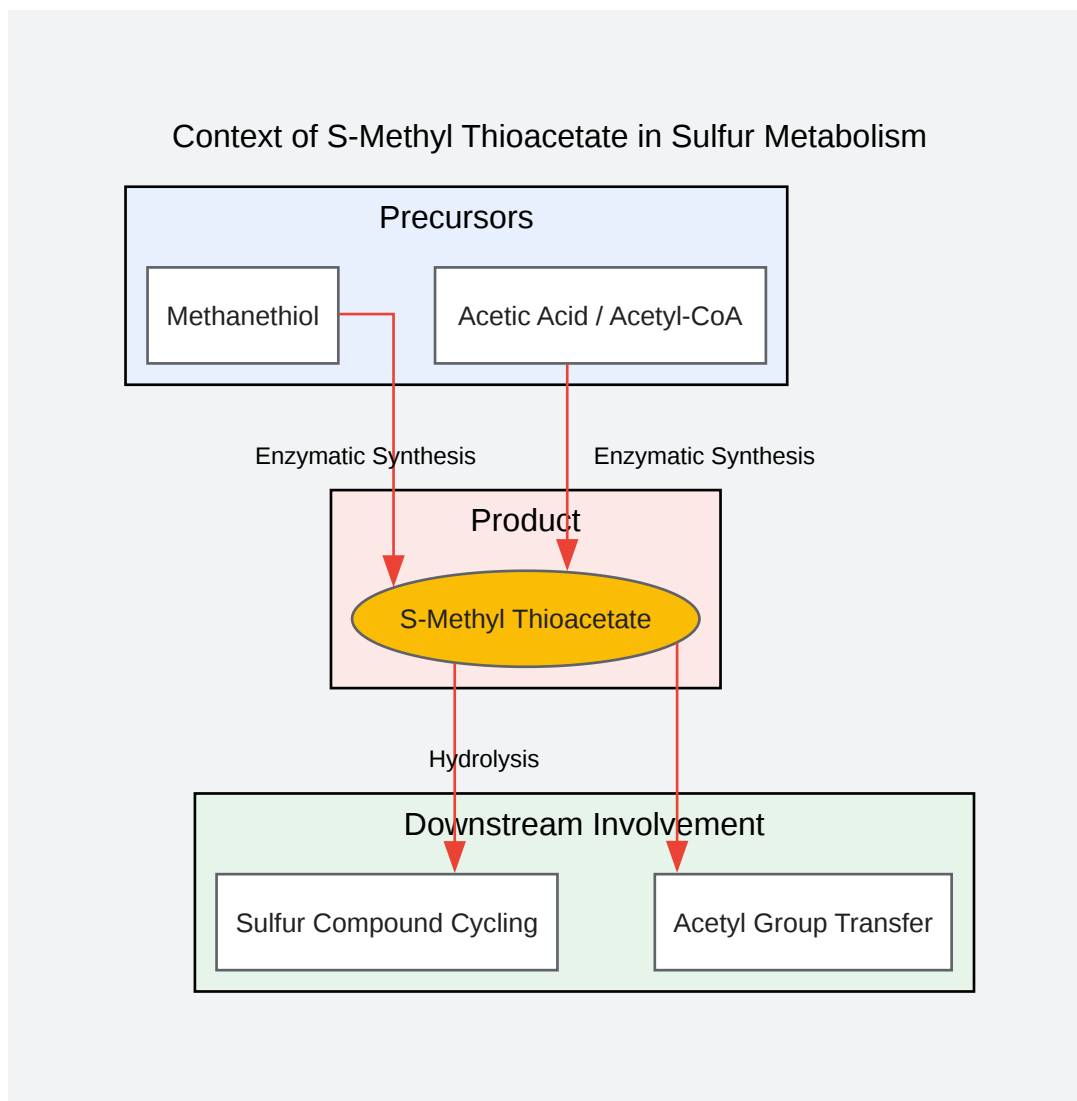
Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of **S-methyl thioacetate**.

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary method for identifying and quantifying **S-methyl thioacetate**, particularly in complex mixtures like food and flavor samples. The mass spectrum of **S-methyl thioacetate** shows a characteristic fragmentation pattern, with major peaks typically observed at m/z values of 43 (CH_3CO^+), 90 (M^+), and 45.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum provides structural confirmation. For **S-methyl thioacetate**, two singlets are expected: one for the methyl protons attached to the sulfur atom (S-CH_3) and another for the methyl protons of the acetyl group (CO-CH_3).
 - ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the S-methyl carbon, and the acetyl methyl carbon.
- Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. A strong absorption band corresponding to the carbonyl (C=O) stretch of the thioester is a key characteristic. This is typically observed in the region of $1690\text{--}1715\text{ cm}^{-1}$. The C-S stretching vibration is also present but is generally weaker.[8]

Role in Biological Systems

S-methyl thioacetate is implicated in microbial sulfur metabolism.[2] It can be produced by some microorganisms through enzymatic pathways involving the conversion of methanethiol.[8] It is considered an intermediate in the biogeochemical cycling of sulfur compounds, acting as both a sulfur donor and acceptor in various metabolic transformations.[8] Its structural similarity to acetyl-CoA suggests a potential role in related metabolic pathways, where it can be involved in the transfer of acetyl groups.[2] However, specific signaling pathways directly regulated by **S-methyl thioacetate** are not well-defined in the current literature. The broader context of its involvement is within the complex network of sulfur amino acid metabolism.



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Metabolic Context of S-Methyl Thioacetate

Conclusion

S-methyl thioacetate is a compound of interest for its applications in the flavor and fragrance industry, as well as its utility as a synthetic intermediate. Its well-defined physical and chemical properties, coupled with its role in biological sulfur metabolism, make it a relevant molecule for study in various scientific disciplines. The experimental protocols and analytical data presented in this guide provide a solid foundation for researchers and professionals working with this versatile thioester.

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